4-Methyl-5-vinylthiazole

Catalog No.
S573977
CAS No.
1759-28-0
M.F
C6H7NS
M. Wt
125.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-vinylthiazole

CAS Number

1759-28-0

Product Name

4-Methyl-5-vinylthiazole

IUPAC Name

5-ethenyl-4-methyl-1,3-thiazole

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

InChI

InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3

InChI Key

QUAMMXIRDIIGDJ-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)C=C

Solubility

Soluble in organic solvents
Miscible at room temperature (in ethanol)

Synonyms

4-Methyl-5-vinylthiazole; 4-Methyl-5-ethenylthiazole; 5-Ethenyl-4-methylthiazole; 5-Vinyl-4-methylthiazole

Canonical SMILES

CC1=C(SC=N1)C=C

Role in Plant-Pollinator Interactions:

4-Methyl-5-vinylthiazole is a heterocyclic compound found in various plant species, including those belonging to the Annonaceae and Araceae families. Research suggests it plays a crucial role in attracting specific pollinators, particularly scarab beetles of the genus Cyclocephala. Studies have shown that these beetles are highly attracted to the compound, demonstrating a strong olfactory response to it. This finding suggests 4-Methyl-5-vinylthiazole acts as a unique olfactory signal, promoting pollination success in these plant-beetle interactions [].

4-Methyl-5-vinylthiazole is an organic compound with the molecular formula C6H7NSC_6H_7NS and a molecular weight of approximately 125.191 g/mol. It is classified under thiazole derivatives, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound is also known by several other names, including 5-ethenyl-4-methylthiazole and thiazole, 4-methyl-5-vinyl-. Its structure features a vinyl group (−CH=CH₂) attached to the thiazole ring, contributing to its unique chemical properties and reactivity .

The mechanism by which 4-Methyl-5-vinylthiazole contributes to flavor perception is not fully elucidated. However, it is believed to interact with olfactory receptors in the nose, triggering specific flavor sensations []. Further research is needed to understand the precise interactions between this molecule and the olfactory system.

  • Limited Data: There is limited publicly available information regarding the specific hazards associated with 4-Methyl-5-vinylthiazole.
  • General Precautions: As with any unknown compound, it is advisable to handle 4-Methyl-5-vinylthiazole with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working in a laboratory setting.
Typical of vinyl-substituted thiazoles. Key reactions include:

  • Electrophilic Addition: The vinyl group can undergo electrophilic addition reactions, allowing for the introduction of various substituents.
  • Nucleophilic Substitution: The nitrogen atom in the thiazole ring can act as a nucleophile, facilitating substitution reactions with alkyl halides or other electrophiles.
  • Polymerization: Under certain conditions, the vinyl group can participate in polymerization processes, leading to larger molecular structures.

These reactions are crucial for synthesizing more complex compounds and exploring the compound's potential applications in various fields .

4-Methyl-5-vinylthiazole exhibits notable biological activity, particularly in the flavor and fragrance industry. It interacts with olfactory receptors, contributing to its use as a flavoring agent. Additionally, studies have indicated potential antimicrobial properties, although further research is needed to elucidate its mechanisms of action fully .

Several synthesis methods for 4-Methyl-5-vinylthiazole have been reported:

  • Condensation Reactions: One common method involves the condensation of 2-methylthiazole with an appropriate aldehyde or ketone in the presence of acid catalysts.
  • Vinylation Reactions: Another approach includes the vinylation of 4-methylthiazole using vinyl halides in the presence of bases like sodium hydride or potassium carbonate.
  • Cyclization Techniques: Cyclization methods using thioketones and amines can also yield 4-Methyl-5-vinylthiazole through multi-step synthetic pathways.

These methods allow for varying yields and purity levels, making it essential to choose the appropriate synthesis route based on desired application .

4-Methyl-5-vinylthiazole finds applications across several industries:

  • Flavoring and Fragrance: Its pleasant aroma makes it suitable for use in food products and perfumes.
  • Agricultural Chemicals: The compound has been explored as a potential feed additive for livestock, enhancing flavor profiles and possibly improving animal health .
  • Chemical Intermediates: It serves as an intermediate in synthesizing other chemicals due to its reactive vinyl group.

The versatility of this compound highlights its importance in both industrial and research settings .

Research on interaction studies involving 4-Methyl-5-vinylthiazole has primarily focused on its olfactory interactions. Studies indicate that it activates specific receptors within the olfactory system, influencing sensory perception. Additionally, preliminary investigations into its antimicrobial properties suggest interactions with bacterial cell membranes, although detailed studies are required to confirm these findings .

Several compounds share structural similarities with 4-Methyl-5-vinylthiazole. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-MethylthiazoleThiazole ring without vinyl groupUsed primarily as a building block in synthesis
4-MethylthiazoleThiazole ring with methyl groupExhibits different biological activities
5-VinylthiazoleVinyl group without methyl groupMore reactive due to absence of methyl substitution

4-Methyl-5-vinylthiazole stands out due to its combination of both methyl and vinyl groups, which imparts unique reactivity and biological activity compared to its analogs .

Physical Description

Liquid
Colourless liquid; nutty, cocoa-like odou

XLogP3

2.2

Density

d2525 1.09
1.091-1.095

Melting Point

-15.0 °C
-15 °C
-15°C

UNII

1G77935P78

GHS Hazard Statements

Aggregated GHS information provided by 1696 companies from 6 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1759-28-0

Wikipedia

4-methyl-5-vinylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 5-ethenyl-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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